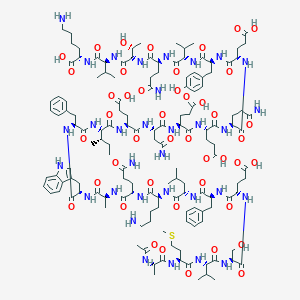

Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

Ac2-26 (ヒト) (アンモニウム塩)の合成には、ペプチドを製造するための一般的な方法である固相ペプチド合成(SPPS)が用いられます。このプロセスには、通常、以下の手順が含まれます。

アミノ酸カップリング: 固体樹脂に結合した成長中のペプチド鎖への保護されたアミノ酸の逐次添加。

脱保護: その後のカップリング反応を可能にするために、アミノ酸から保護基を除去する。

工業的製造方法

Ac2-26 (ヒト) (アンモニウム塩)の工業的製造は、実験室での合成と同様の原理に従いますが、より大規模に行われます。 自動ペプチド合成機と高スループット精製システムが採用されて、一貫性と純度が確保されます .

化学反応の分析

反応の種類

Ac2-26 (ヒト) (アンモニウム塩)は、主にペプチド結合の形成と切断反応を起こします。 ペプチドの性質上、酸化、還元、または置換反応には通常参加しません .

一般的な試薬と条件

カップリング試薬: HBTU、HATU、またはDICがカップリング工程で一般的に使用されます。

脱保護試薬: TFA(トリフルオロ酢酸)は、保護基を除去するために使用されます。

切断試薬: TFAは、ペプチドを樹脂から切断するためにも使用されます.

生成される主な生成物

生成される主な生成物は、高い純度と特定の活性を持つAc2-26ペプチドそのものです .

科学研究への応用

Ac2-26 (ヒト) (アンモニウム塩)は、科学研究で幅広い用途を持っています。

科学的研究の応用

Ac2-12 mimics the actions of annexin A1, a protein involved in the resolution of inflammation. Its primary functions include:

- Inhibition of Neutrophil Extravasation : Ac2-12 has been shown to inhibit the movement of neutrophils from the bloodstream into tissues during inflammatory responses, which is crucial in managing conditions characterized by excessive inflammation .

- Modulation of Immune Responses : This peptide influences various immune pathways, potentially leading to therapeutic benefits in autoimmune diseases and chronic inflammatory conditions.

Therapeutic Applications

The potential therapeutic applications of Ac2-12 are broad and include:

- Inflammatory Diseases : Due to its anti-inflammatory properties, Ac2-12 is being investigated for treatment in diseases such as rheumatoid arthritis and inflammatory bowel disease .

- Cancer Research : There is emerging interest in the role of Ac2-12 in modulating tumor microenvironments, which may enhance the efficacy of cancer therapies by reducing inflammation associated with tumor progression.

- Neurodegenerative Disorders : Given its effects on neuroinflammation, Ac2-12 could offer therapeutic avenues for conditions like Alzheimer’s disease, where inflammation plays a key role in pathology .

Synthesis and Characterization

Ac2-12 is synthesized using solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and purity of the peptide. The synthesis process involves:

- Coupling : Activation and sequential addition of amino acids.

- Deprotection : Removal of protective groups to facilitate further additions.

- Cleavage and Purification : The completed peptide is cleaved from the resin and purified to achieve high purity levels necessary for biological studies .

Case Studies

Several studies have explored the applications of Ac2-12:

- Study on Neutrophil Function : A study demonstrated that Ac2-12 significantly reduced neutrophil migration in response to inflammatory stimuli in vitro, suggesting its potential as a therapeutic agent for managing acute inflammatory responses.

- Animal Model Research : In animal models of arthritis, administration of Ac2-12 led to reduced joint swelling and inflammation, highlighting its efficacy in chronic inflammatory conditions .

作用機序

Ac2-26 (ヒト) (アンモニウム塩)は、炎症の解決に関与するタンパク質であるアネキシンA1を模倣することで、その効果を発揮します。 免疫細胞上のホルミルメチオニンレセプター(FPR1およびFPR2)に結合し、NF-κBやMAPKなどの炎症性経路の抑制につながります . これにより、炎症性メディエーターの産生が抑制され、免疫細胞の浸潤が減少します .

類似化合物の比較

類似化合物

アネキシンA1: Ac2-26が由来する親タンパク質.

その他のアネキシンA1ペプチド: アネキシンA1の異なる領域から派生したさまざまなペプチド.

独自性

Ac2-26 (ヒト) (アンモニウム塩)は、アネキシンA1のN末端を模倣する特定の配列により、高い特異性と効力で標的とした抗炎症効果をもたらすため、ユニークです .

類似化合物との比較

Similar Compounds

Annexin A1: The parent protein from which Ac2-26 is derived.

Other Annexin A1 Peptides: Various peptides derived from different regions of annexin A1.

Uniqueness

Ac2-26 (human) (ammonium salt) is unique due to its specific sequence that mimics the N-terminus of annexin A1, providing targeted anti-inflammatory effects with high specificity and potency .

生物活性

The compound Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys-OH is a synthetic peptide that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Peptide Structure

The peptide consists of 30 amino acids, and its sequence includes various hydrophobic and polar residues, which may influence its biological function. The N-terminal acetylation (Ac-) can enhance the stability and bioavailability of the peptide in physiological conditions.

Peptides like Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Qln-Thr-Val-Lys-OH may act through several mechanisms:

- Receptor Binding : Many peptides interact with specific receptors on cell membranes, triggering intracellular signaling pathways.

- Enzyme Modulation : Some peptides can inhibit or activate enzymes, influencing metabolic pathways.

- Immune Response : Peptides may have immunomodulatory effects, enhancing or suppressing immune responses.

2. Research Findings

Recent studies have investigated the biological activities of similar peptides, providing insights into their potential applications:

- Antimicrobial Activity : Certain peptides exhibit antimicrobial properties against a range of pathogens. For instance, research indicates that peptides with a high proportion of hydrophobic residues can disrupt bacterial membranes .

- Anticancer Properties : Some peptides have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation .

Case Study 1: Antimicrobial Peptide Development

A study focused on developing antimicrobial peptides similar to Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn demonstrated that modifications in the amino acid sequence significantly enhanced antimicrobial activity against E. coli and S. aureus. The study highlighted the importance of hydrophobicity and charge distribution in determining peptide efficacy .

Case Study 2: Cancer Cell Apoptosis Induction

Another investigation explored the effects of a peptide with a similar sequence on various cancer cell lines. The results indicated that the peptide could induce apoptosis via mitochondrial pathways, suggesting potential therapeutic applications in oncology .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | Approximately 3,300 Da |

| Isoelectric Point | 5.5 |

| Solubility | Soluble in water |

| Stability | Stable at pH 7 |

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C141H210N32O44S/c1-16-73(10)115(139(214)160-93(48-56-111(190)191)126(201)167-101(66-106(147)181)132(207)157-90(45-53-108(184)185)123(198)155-89(44-52-107(182)183)122(197)154-87(42-50-104(145)179)121(196)156-91(46-54-109(186)187)124(199)165-99(64-80-37-39-82(177)40-38-80)133(208)170-112(70(4)5)136(211)159-88(43-51-105(146)180)127(202)173-116(76(13)175)140(215)171-114(72(8)9)137(212)161-95(141(216)217)36-26-28-59-143)172-134(209)98(63-79-31-21-18-22-32-79)166-131(206)100(65-81-67-148-84-34-24-23-33-83(81)84)162-118(193)75(12)150-119(194)86(41-49-103(144)178)153-120(195)85(35-25-27-58-142)152-129(204)96(61-69(2)3)163-130(205)97(62-78-29-19-17-20-30-78)164-125(200)92(47-55-110(188)189)158-135(210)102(68-174)168-138(213)113(71(6)7)169-128(203)94(57-60-218-15)151-117(192)74(11)149-77(14)176/h17-24,29-34,37-40,67,69-76,85-102,112-116,148,174-175,177H,16,25-28,35-36,41-66,68,142-143H2,1-15H3,(H2,144,178)(H2,145,179)(H2,146,180)(H2,147,181)(H,149,176)(H,150,194)(H,151,192)(H,152,204)(H,153,195)(H,154,197)(H,155,198)(H,156,196)(H,157,207)(H,158,210)(H,159,211)(H,160,214)(H,161,212)(H,162,193)(H,163,205)(H,164,200)(H,165,199)(H,166,206)(H,167,201)(H,168,213)(H,169,203)(H,170,208)(H,171,215)(H,172,209)(H,173,202)(H,182,183)(H,184,185)(H,186,187)(H,188,189)(H,190,191)(H,216,217)/t73-,74-,75-,76+,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,112-,113-,114-,115-,116-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWGEWZOPBDSHW-ISLQBSBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C141H210N32O44S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3089.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。